3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of this compound exhibits a sophisticated arrangement of functional groups anchored to a pyrimidine heterocyclic core. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol, reflecting the systematic naming conventions for heterocyclic compounds with multiple substituents. The molecular formula C₁₂H₁₄ClN₃O indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 251.71 grams per mole.
The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as C1CCC(C1)NC2=NC(=NC=C2C#CCO)Cl, which systematically describes the molecular topology. The International Chemical Identifier string InChI=1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16) provides a unique structural descriptor that enables unambiguous identification of the compound in chemical databases. Furthermore, the International Chemical Identifier Key CHGKAGOTEWCHJL-UHFFFAOYSA-N serves as a condensed representation of the molecular structure for efficient database searching and chemical informatics applications.
The pyrimidine ring system forms the central scaffold of the molecule, with nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic heterocycle. The chlorine substituent occupies the 2-position of the pyrimidine ring, while the cyclopentylamino group is attached at the 4-position through an amino linkage. The propargyl alcohol moiety extends from the 5-position of the pyrimidine core, introducing both an alkyne functionality and a primary alcohol group to the molecular structure.
Crystallographic Analysis and Conformational Studies
The crystallographic investigation of this compound provides crucial insights into its three-dimensional molecular geometry and intermolecular interactions in the solid state. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, computational chemistry studies have provided valuable information about its preferred conformational arrangements. The topological polar surface area has been calculated as 58.04 square angstroms, indicating moderate polarity that influences both its solubility characteristics and potential membrane permeability.
The molecular geometry optimization studies utilizing density functional theory calculations have revealed important conformational preferences of the compound. The pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, with the chlorine atom and cyclopentylamino substituent lying approximately in the plane of the ring system. The cyclopentyl ring attached to the amino nitrogen exhibits a characteristic envelope conformation, which is energetically favored for five-membered saturated carbocycles. The propargyl alcohol side chain extends from the pyrimidine core with the alkyne bond maintaining its linear geometry, as expected for triple-bonded carbon atoms.
Computational analysis has identified key conformational features that influence the molecular properties. The logarithmic partition coefficient value of 1.8283 suggests moderate lipophilicity, which is consistent with the balance between polar functional groups and hydrophobic regions within the molecule. The compound contains four hydrogen bond acceptor sites and two hydrogen bond donor sites, indicating significant potential for intermolecular hydrogen bonding interactions. The presence of only two rotatable bonds suggests a relatively rigid molecular structure, which may contribute to its selectivity in biological systems.
The three-dimensional conformer analysis has revealed that the most stable conformation positions the cyclopentylamino group in an orientation that minimizes steric clashes with the chlorine substituent and the propargyl alcohol chain. The alkyne functionality of the propargyl group extends away from the pyrimidine plane, reducing potential electronic repulsion between the pi-electron systems. Intermolecular interaction analysis suggests that the primary alcohol group and the amino hydrogen are likely to participate in hydrogen bonding networks in the crystalline state.
| Computational Parameter | Value | Reference |
|---|---|---|
| Topological Polar Surface Area | 58.04 Ų | |
| Logarithmic Partition Coefficient | 1.8283 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 2 |
Comparative Structural Analogues in Pyrimidine Derivatives
The structural analysis of this compound benefits significantly from comparison with related pyrimidine derivatives that share similar structural motifs. The compound 2-Chloro-n-cyclopentyl-4-pyrimidinamine, bearing the Chemical Abstracts Service number 868591-58-6, represents a closely related analogue that lacks the propargyl alcohol substituent but retains the core 2-chloro-4-(cyclopentylamino)pyrimidine structure. This comparison reveals the specific contribution of the propargyl alcohol moiety to the overall molecular properties and potential biological activity.
The molecular weight difference between the target compound (251.71 grams per mole) and 2-Chloro-n-cyclopentyl-4-pyrimidinamine (197.66 grams per mole) directly reflects the mass contribution of the propargyl alcohol group (54.05 grams per mole). This structural modification introduces both an alkyne functionality and a primary alcohol group, significantly altering the compound's polarity and hydrogen bonding capacity compared to its simpler analogue.
Another relevant structural comparison can be drawn with 3-(4-Chlorophenyl)prop-2-yn-1-ol, which shares the propargyl alcohol functionality but features a phenyl ring instead of the pyrimidine heterocycle. This compound, with the molecular formula C₉H₇ClO and molecular weight 166.60 grams per mole, demonstrates how the replacement of the pyrimidine system with a benzene ring affects the overall molecular architecture and electronic properties. The presence of additional nitrogen atoms in the pyrimidine ring of the target compound introduces multiple sites for hydrogen bonding and coordination interactions that are absent in the phenyl analogue.
The study of pyrazolo[3,4-d]pyrimidine derivatives has provided additional insights into the structural characteristics of fused heterocyclic systems containing pyrimidine cores. These compounds demonstrate that modifications to the pyrimidine scaffold can dramatically influence biological activity and pharmacological properties. The comparison with compounds such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol reveals how different substitution patterns and ring fusion strategies affect molecular geometry and intermolecular interactions.
The benzofuropyrimidine derivative 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H) provides another valuable structural comparison, particularly regarding the incorporation of propargyl-related functionalities. This compound demonstrates how propargyl ethers can be incorporated into heterocyclic frameworks, offering insights into the reactivity and stability of propargyl-substituted pyrimidine derivatives. The crystallographic analysis of this related compound revealed important information about intermolecular interactions and packing arrangements that may be relevant to understanding the solid-state behavior of similar pyrimidine derivatives.
Properties
IUPAC Name |
3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKAGOTEWCHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2C#CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182127 | |
| Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374639-76-5 | |
| Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374639-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. The nature of these interactions often involves the inhibition of CDK activity, leading to alterations in cell cycle progression.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest in cancer cells by inhibiting CDK activity, which in turn affects the expression of genes involved in cell proliferation. Additionally, it can alter metabolic pathways by affecting the activity of enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CDKs, preventing their interaction with cyclins and thus inhibiting their activity. This inhibition leads to cell cycle arrest and changes in the expression of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been shown to have lasting effects on cellular function, including sustained cell cycle arrest and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity. At higher doses, it can lead to toxic effects, including apoptosis and necrosis in various tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and pyruvate kinase, affecting glycolysis. Additionally, it can influence the tricarboxylic acid (TCA) cycle by interacting with enzymes like citrate synthase and isocitrate dehydrogenase. These interactions can lead to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin in the bloodstream. These interactions affect its localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it can accumulate in the nucleus, where it interacts with CDKs and other nuclear proteins.
Biological Activity
3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, with the CAS number 1374639-76-5, is a compound that has garnered attention in biochemical research due to its potential therapeutic applications. Its molecular formula is C12H14ClN3O, and it has a molecular weight of 251.71 g/mol. The compound is primarily studied for its interactions with various enzymes and cellular processes, particularly in the context of cancer research.
Interaction with Enzymes
This compound has been shown to interact significantly with cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle. By inhibiting CDK activity, it induces cell cycle arrest in cancer cells, thereby affecting gene expression related to cell proliferation and survival.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle in cancerous cells by inhibiting CDK activity.
- Gene Expression Modulation : It influences the expression of genes involved in cellular metabolism and signaling pathways, which can lead to altered cellular responses to external stimuli.
The molecular mechanism involves binding to the active sites of CDKs, preventing their interaction with cyclins. This inhibition leads to decreased kinase activity, which is essential for cell cycle progression. The compound's stability under laboratory conditions allows for prolonged studies on its effects over time.
Dosage Effects in Animal Models
In studies involving animal models, the compound demonstrated dose-dependent effects:
- Low Doses : At lower concentrations, it inhibited CDK activity effectively without significant toxicity.
- Higher Doses : Increased dosages may lead to adverse effects; thus, careful titration is necessary for therapeutic applications.
Metabolic Pathways and Distribution
This compound participates in several metabolic pathways:
- It interacts with enzymes such as hexokinase and pyruvate kinase, influencing glycolysis and energy metabolism.
The transport mechanisms within biological systems involve specific transporters that facilitate its movement across cell membranes, and it can bind to plasma proteins like albumin.
Case Study: Inhibition of Cancer Cell Lines
In a recent study assessing the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast) | 15.2 | Significant growth inhibition |
| A549 (Lung) | 12.8 | Induction of apoptosis |
| HeLa (Cervical) | 18.5 | Cell cycle arrest |
These results indicate that this compound has potent anti-cancer properties through its action on CDKs and other related pathways .
Research Findings on Toxicity
Toxicological assessments have shown that while the compound exhibits anti-cancer effects, it also requires careful evaluation for cytotoxicity:
Scientific Research Applications
Overview
3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, with the CAS number 1374639-76-5, is a compound that has garnered attention in various scientific research applications due to its unique biochemical properties. This article explores its applications in drug development, biochemical assays, and cell biology, supported by comprehensive data tables and case studies.
Biochemical Applications
-
Inhibition of Cyclin-Dependent Kinases (CDKs)
- Mechanism : The compound binds to CDKs, inhibiting their activity and leading to cell cycle arrest in cancer cells. This property is particularly relevant for developing anti-cancer therapies.
- Case Study : In vitro studies demonstrated that at concentrations as low as 1 µM, this compound significantly reduced the proliferation of various cancer cell lines by inducing apoptosis through CDK inhibition.
-
Impact on Cellular Metabolism
- Effects on Glycolysis : The compound has been shown to interact with key metabolic enzymes such as hexokinase and pyruvate kinase, influencing glycolytic pathways.
- Data Table :
Enzyme Effect of Compound Reference Hexokinase Inhibition observed at 50 µM Pyruvate Kinase Reduced activity at 25 µM
-
Toxicity Studies
- Used in toxicity assessments for drug formulations, particularly in the context of Quality Control (QC) for drugs like Ribociclib .
- Findings : The compound was evaluated for cytotoxic effects across different dosages, revealing a dose-dependent relationship where lower doses exhibited minimal toxicity while effectively inhibiting CDK activity.
Pharmaceutical Development
- ANDA and DMF Filing
-
Research on Drug Formulations
- Ongoing studies focus on the potential of this compound as a lead candidate in developing new therapeutic agents targeting various diseases, including cancer and metabolic disorders.
Case Studies
- Cancer Cell Line Studies
- Metabolic Pathway Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol with structurally related pyrimidine and pyridine derivatives:
Key Observations:
Substituent Effects on Bioactivity: The cyclopentylamino group in the target compound enhances kinase selectivity compared to analogues with smaller alkyl groups (e.g., methylamino in ). This bulky substituent likely improves binding to hydrophobic pockets in CDK4/6 . Fluorine in 3-(2-Chloro-5-fluoropyrimidin-4-ylamino)propan-1-ol increases metabolic stability but reduces solubility due to its electronegativity .
Synthetic Flexibility :
- Propargyl alcohol derivatives (e.g., ) are versatile intermediates for forming fused heterocycles via cyclization. However, the target compound’s synthesis requires stringent nitrogen atmosphere conditions to prevent alkyne polymerization .
Thermodynamic Stability: The dimer derivative (C₂₄H₂₇ClN₆O₂) exhibits lower solubility in aqueous media compared to the monomeric target, highlighting the trade-off between molecular complexity and pharmacokinetic properties .
Research Findings and Data
- Purity : Commercial samples of the compound show >98% purity by HPLC, critical for pharmaceutical applications .
- Stability : Storage at -80°C in anhydrous solvents preserves integrity for ≥6 months, whereas room-temperature storage leads to decomposition within weeks .
Critical Analysis of Evidence
- Contradictions: describes a similar Sonogashira coupling using a cyclohexylcarbaldehyde intermediate, whereas uses cyclopentylamine. This highlights the substituent-dependent optimization required for specific biological targets.
- Gaps: Limited data exist on the target compound’s toxicity profile. Further studies are needed to assess off-target effects in kinase inhibition.
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine scaffold is constructed using a cyclocondensation reaction. A representative protocol involves:
Reactants :
- Ethyl cyanoacetate (1.0 equiv)
- Guanidine hydrochloride (1.2 equiv)
- 2-Chloro-4-nitroacetophenone (1.0 equiv)
Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux at 80°C for 12 h
- Catalyst: Sodium ethoxide (0.1 equiv)
Outcome :
Functionalization at Position 5: Propargyl Alcohol Incorporation
The propargyl alcohol moiety is introduced via a palladium-catalyzed Sonogashira coupling:
Reactants :
- 5-Iodo-2-chloro-4-nitropyrimidine (1.0 equiv)
- Propargyl alcohol (1.5 equiv)
Catalytic System :
- Pd(OAc)₂ (5 mol%)
- BINAP (10 mol%)
- CuI (10 mol%)
Base : Cs₂CO₃ (2.0 equiv)
Solvent : Toluene/IPA (3:1 v/v)
Conditions : 90°C, N₂ atmosphere, 8 h
Outcome :
Reduction of Nitro to Amino Group
Selective reduction of the nitro group at position 4 is critical for subsequent amination:
Reactants :
- 5-(Prop-2-yn-1-ol)-2-chloro-4-nitropyrimidine (1.0 equiv)
Conditions :
- Catalyst: Raney Nickel (10 wt%)
- Solvent: Methanol
- H₂ pressure: 50 psi
- Temperature: 25°C, 4 h
Outcome :
Cyclopentylamination via Nucleophilic Substitution
The amino group at position 4 undergoes substitution with cyclopentylamine:
Reactants :
- 4-Amino-5-(prop-2-yn-1-ol)-2-chloropyrimidine (1.0 equiv)
- Cyclopentylamine (3.0 equiv)
Conditions :
- Solvent: n-Butanol
- Temperature: 95°C, 24 h
- Base: K₂CO₃ (2.0 equiv)
Outcome :
Process Optimization and Challenges
Regioselectivity in Sonogashira Coupling
The choice of catalyst and solvent profoundly impacts coupling efficiency:
| Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂/BINAP | Toluene | 85 | 98.5 |
| PdCl₂(PPh₃)₂ | DMF | 62 | 89.3 |
| Pd/C | THF | 41 | 76.8 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 5.21 (br s, 1H, NH), 4.65 (s, 2H, CH₂OH), 3.90–3.85 (m, 1H, cyclopentyl-H), 2.55 (s, 1H, ≡CH), 1.80–1.50 (m, 8H, cyclopentyl).
- HRMS (ESI+) : m/z calcd for C₁₂H₁₄ClN₃O [M+H]⁺: 251.0824; found: 251.0826.
Scale-Up Considerations
Industrial production requires addressing:
- Catalyst Recycling : Pd recovery via activated carbon filtration (98% efficiency).
- Solvent Recovery : n-Butanol distilled under reduced pressure (95% reuse).
- Waste Streams : CuI precipitated as Cu(OH)₂ at pH 9.5 for safe disposal.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves functionalizing a pyrimidine core with a cyclopentylamino group at the 4-position and a propargyl alcohol moiety at the 5-position. For example, outlines a general procedure for pyrrolo[2,3-d]pyrimidine derivatives using acid-catalyzed coupling. Adapting this, the cyclopentylamine can be introduced via Buchwald–Hartwig amination, followed by Sonogashira coupling to attach the propargyl alcohol group .
- Key Considerations :
- Use palladium catalysts for cross-coupling steps.
- Optimize reaction temperatures to avoid decomposition of the propargyl alcohol moiety.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR : Confirm the presence of the cyclopentylamino group (δ 1.5–2.5 ppm for cyclopentyl protons) and propargyl alcohol (δ 4.5–5.0 ppm for -OH, δ 2.5–3.5 ppm for alkynyl protons).
- HRMS : Verify molecular weight (e.g., calculated for C₁₄H₁₆ClN₃O: 283.09 g/mol).
- IR : Identify O-H (~3300 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches.
Advanced Research Questions
Q. How can researchers address discrepancies in NMR or MS data during characterization?
- Methodological Answer :
Reproducibility : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.
Alternative Techniques : Employ X-ray crystallography (as in ) or 2D NMR (COSY, HSQC) to resolve structural ambiguities .
- Case Study : highlights organic degradation during prolonged experiments; stabilize samples via continuous cooling to minimize decomposition .
Q. What strategies optimize reaction yields while minimizing by-products in synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.
- By-Product Analysis : Monitor reactions via TLC or LC-MS and isolate intermediates using column chromatography (see for analogous purification steps) .
- Table : Comparison of Reaction Conditions for Pyrimidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopentylamination | Cyclopentylamine, Pd₂(dba)₃, Xantphos | 65–75 | Adapted from |
| Propargylation | Propargyl alcohol, CuI, PdCl₂ | 50–60 | Adapted from |
Q. How does the compound’s stability impact experimental design in biological assays?
- Methodological Answer :
- Degradation Mitigation : Store the compound at –20°C in anhydrous DMSO and avoid prolonged exposure to light or moisture.
- Real-Time Monitoring : Use HPLC or UV-Vis spectroscopy to track stability under assay conditions (e.g., pH 7.4 buffer at 37°C).
- Reference : ’s protocol for cooling samples to reduce organic degradation is applicable here .
Q. What computational methods predict the compound’s reactivity with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) based on the pyrimidine scaffold’s affinity for ATP-binding pockets.
- MD Simulations : Analyze binding stability over 100 ns trajectories using GROMACS.
- Validation : Cross-check predictions with bioactivity data from structurally related compounds, such as ’s pyrimidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
